2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile is an organic compound characterized by the presence of fluorine atoms, allyloxy groups, and nitrile functionalities on a benzene ring
Preparation Methods
The synthesis of 2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Nitrile Introduction: The nitrile groups are introduced via a cyanation reaction, often using a reagent like copper(I) cyanide under appropriate conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.
Scientific Research Applications
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile depends on its specific application. In biological systems, its activity may involve interactions with cellular receptors or enzymes, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar compounds include other fluorinated benzene derivatives with allyloxy and nitrile groups. For example:
2,5-Difluoro-4,6-dimethoxybenzene-1,3-dicarbonitrile: Similar structure but with methoxy groups instead of allyloxy groups.
2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-diamine: Similar structure but with amine groups instead of nitrile groups.
The uniqueness of 2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114645-78-2 |
---|---|
Molecular Formula |
C14H10F2N2O2 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2,5-difluoro-4,6-bis(prop-2-enoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H10F2N2O2/c1-3-5-19-13-9(7-17)11(15)10(8-18)14(12(13)16)20-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
GWSWQRDZLXFRQM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=C(C(=C1F)OCC=C)C#N)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.